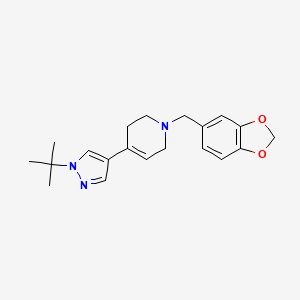![molecular formula C18H23N7O B3819007 N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3819007.png)
N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide
Overview
Description
N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the imidazole and pyrimidine moieties. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. optimizations for yield, cost, and safety would be implemented. This might include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-12(2)17-20-7-8-25(17)10-14-9-16(23-22-14)18(26)24(4)13(3)15-5-6-19-11-21-15/h5-9,11-13H,10H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMMZZICGWCSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=CC(=NN2)C(=O)N(C)C(C)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B3818926.png)

![N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B3818936.png)
![1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}-N-(3'-methoxy-4-biphenylyl)prolinamide](/img/structure/B3818948.png)
![(3aS,6aS)-5-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carbonyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B3818953.png)
![N-(4-chloro-3-{[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl}phenyl)acetamide](/img/structure/B3818959.png)
![methyl (2S,4S)-4-[(2,6-dichlorobenzoyl)amino]-1-methylpyrrolidine-2-carboxylate](/img/structure/B3818965.png)
![1-(2-furoyl)-4-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,4-diazepane](/img/structure/B3818977.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B3818981.png)
![5-methyl-1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B3818989.png)
![N-{5-[2-(morpholin-4-ylmethyl)phenyl]quinolin-8-yl}acetamide](/img/structure/B3818992.png)
![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-[(pyridin-2-ylthio)methyl]benzamide](/img/structure/B3819015.png)
![7-(3-pyridinylmethyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3819023.png)
![3-{[1-(ethoxymethyl)cyclobutyl]methyl}-5'-methyl-5-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3819028.png)
